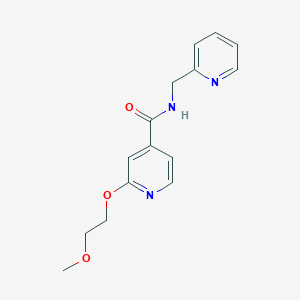
2-(2-methoxyethoxy)-N-(pyridin-2-ylmethyl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methoxyethoxy)-N-(pyridin-2-ylmethyl)isonicotinamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound, also known as P2X7 receptor antagonist, is a promising candidate for the development of new drugs for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
2-(2-methoxyethoxy)-N-(pyridin-2-ylmethyl)isonicotinamide has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of drug development. This compound has been shown to act as a this compound receptor antagonist, which makes it a potential candidate for the treatment of various diseases such as cancer, autoimmune diseases, and neurological disorders.
Wirkmechanismus
The 2-(2-methoxyethoxy)-N-(pyridin-2-ylmethyl)isonicotinamide receptor is a ligand-gated ion channel that is expressed in various cells of the immune system. Activation of this receptor has been linked to the release of pro-inflammatory cytokines and the induction of apoptosis. This compound acts as an antagonist of the this compound receptor, which blocks its activation and subsequent downstream effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. This compound has been shown to inhibit the release of pro-inflammatory cytokines such as IL-1β and IL-18 in macrophages and microglia. It has also been shown to reduce the proliferation and migration of cancer cells in various cancer models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2-methoxyethoxy)-N-(pyridin-2-ylmethyl)isonicotinamide in lab experiments is its specificity towards the this compound receptor. This allows for the selective inhibition of downstream effects without affecting other signaling pathways. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(2-methoxyethoxy)-N-(pyridin-2-ylmethyl)isonicotinamide. One of the main areas of interest is in the development of new drugs for the treatment of cancer, autoimmune diseases, and neurological disorders. Another potential direction is in the development of new drug delivery systems that can improve the solubility and bioavailability of this compound. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Synthesemethoden
The synthesis of 2-(2-methoxyethoxy)-N-(pyridin-2-ylmethyl)isonicotinamide involves the reaction of 2-chloro-5-nitropyridine with 2-methoxyethylamine in the presence of sodium hydride. The resulting intermediate is then reacted with isonicotinoyl chloride to yield the final product. The synthesis of this compound has been reported in various scientific journals and has been optimized for large-scale production.
Eigenschaften
IUPAC Name |
2-(2-methoxyethoxy)-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-20-8-9-21-14-10-12(5-7-17-14)15(19)18-11-13-4-2-3-6-16-13/h2-7,10H,8-9,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNUWMOGLCNASS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2563772.png)
![4-Chloro-3-[(4-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B2563774.png)
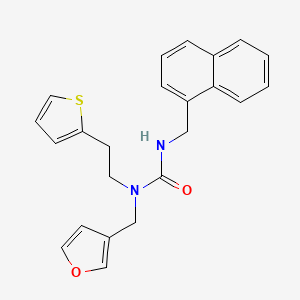
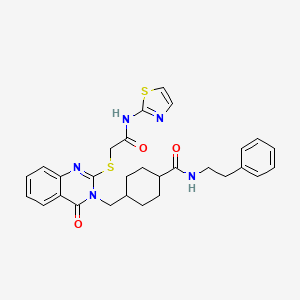
![3-(4-chlorophenyl)-2-methyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2563779.png)

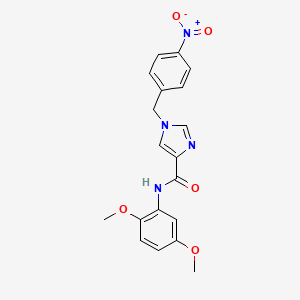


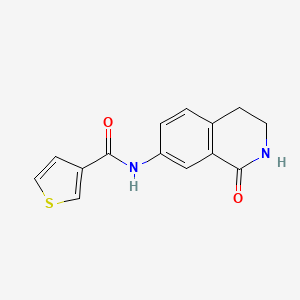

![(E)-3-(2-chlorophenyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2563789.png)
![3-[Cyano(2-fluoro-5-methylphenyl)amino]propan-1-ol](/img/structure/B2563790.png)
![2-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2563791.png)
